

A Technical Guide to High-Purity 2-Vinylnaphthalene for Research and Development

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Compound of Interest		
Compound Name:	2-Vinylnaphthalene	
Cat. No.:	B1218179	Get Quote

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in sourcing and utilizing high-purity **2-Vinylnaphthalene**. The document outlines commercial suppliers, provides detailed experimental protocols for its synthesis, purification, and analysis, and presents visual workflows to clarify these complex processes.

Introduction to 2-VinyInaphthalene

2-Vinylnaphthalene (2VNP) is an aromatic organic compound consisting of a naphthalene ring substituted with a vinyl group. It is a valuable monomer and a critical intermediate in the synthesis of a wide range of materials and molecules.[1][2] In the context of research and drug development, its unique structure is leveraged for several applications:

- Polymer Synthesis: 2VNP is a monomer used to synthesize polymers with desirable properties such as high thermal stability, low dielectric loss, and a high refractive index.[2][3] These polymers, like Poly(2-vinylnaphthalene), are subjects of photophysical studies and have applications in materials science.[4]
- Pharmaceutical Intermediates: The naphthalene moiety is a common scaffold in medicinal chemistry. 2VNP serves as a precursor for synthesizing more complex organic molecules that are key intermediates in drug discovery and development.
- Specialized Materials: It is used in the creation of photoactive polymers, photoresists for semiconductor manufacturing, and specialized coatings and adhesives.





Commercial Suppliers of High-Purity 2-Vinylnaphthalene

Sourcing high-purity **2-VinyInaphthalene** is crucial for reproducible and reliable research outcomes. A variety of chemical suppliers offer this compound at different purity grades. The following table summarizes the offerings from several prominent commercial vendors.



Supplier	Purity	Available Quantities	CAS Number	Notes
Sigma-Aldrich (Merck)	95%	-	827-54-3	Impurities include <5% methyl alcohol.
Thermo Scientific Chemicals	97% (>96.0% by GC)	5 g, 25 g	827-54-3	Appears as a white, cream-yellow to grey-brown powder.
Otto Chemie Pvt. Ltd.	98%	For Synthesis	827-54-3	Marketed for use in polymer science.
Henan Fengda Chemical Co., Ltd.	99%, 99.5% (Sublimated)	Bulk (KG)	827-54-3	Listed on ChemicalBook.
Sichuan Zhuoyu Yantang Tech.	99% min	Bulk (Kg/Bag)	827-54-3	Listed on ChemicalBook.
WUHAN FORTUNA CHEMICAL CO.	99%	Bulk (KG)	827-54-3	Listed on ChemicalBook.
Nanjing FineTech Chemical	High Purity	-	827-54-3	States sufficient production capacity.
CDH Fine Chemical	For Synthesis	5 g	827-54-3	Indian-based manufacturer and exporter.

Experimental Protocols

This section details common laboratory-scale procedures for the synthesis, purification, and analysis of **2-Vinylnaphthalene**.



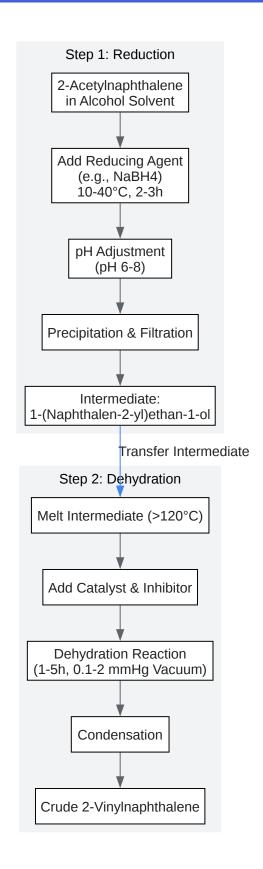
Synthesis from 2-Acetylnaphthalene

A prevalent and efficient method for synthesizing **2-Vinylnaphthalene** involves a two-step process starting from 2-acetylnaphthalene: 1) reduction of the carbonyl group to a hydroxyl group, and 2) dehydration of the resulting alcohol to form the vinyl group.

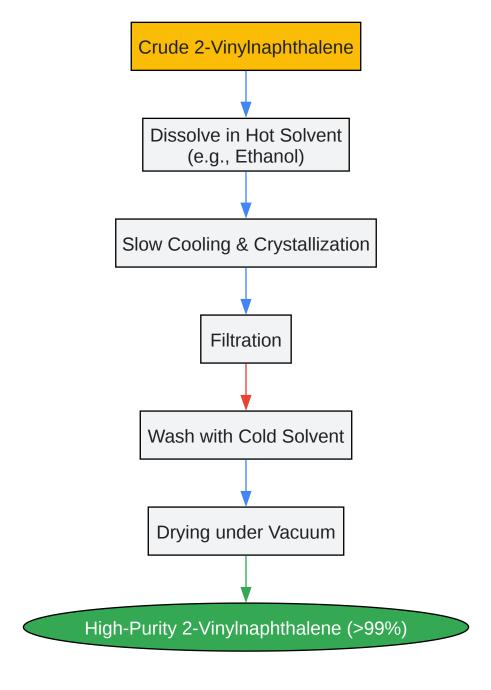
Methodology:

- Reduction Step:
 - Dissolve 2-acetylnaphthalene in an alcohol solvent such as methanol or aqueous ethanol
 in a reaction vessel equipped with a cooling unit. The typical solvent ratio is approximately
 3.3 times the weight of the raw material.
 - Slowly add a reducing agent, such as sodium borohydride (NaBH₄), to the solution while maintaining the temperature between 10-40°C. The molar ratio of the reducing agent to 2-acetylnaphthalene is typically in the range of 0.25:1 to 0.45:1.
 - Allow the reaction to proceed for 2-3 hours with stirring.
 - After the reaction is complete, adjust the pH of the solution to 6-8 using an acid like hydrochloric acid to precipitate the intermediate product, 1-(naphthalen-2-yl)ethan-1-ol.
 - Filter and collect the solid intermediate.
- Dehydration Step:
 - In a preheating tank, melt the intermediate alcohol product (heating to >120°C).
 - Add a polymerization inhibitor (e.g., 4-methoxyphenol) and a catalyst (e.g., potassium bisulfate or salen-ixum complex). The catalyst-to-intermediate molar ratio is often between 0.05:1 and 0.1:1.
 - Transfer the mixture to a reactor and conduct the dehydration reaction for 1-5 hours under a maintained vacuum of 0.1-2 mmHg.
 - The gaseous product is passed through a condenser (e.g., at 70°C) to collect the liquid crude **2-Vinylnaphthalene**.

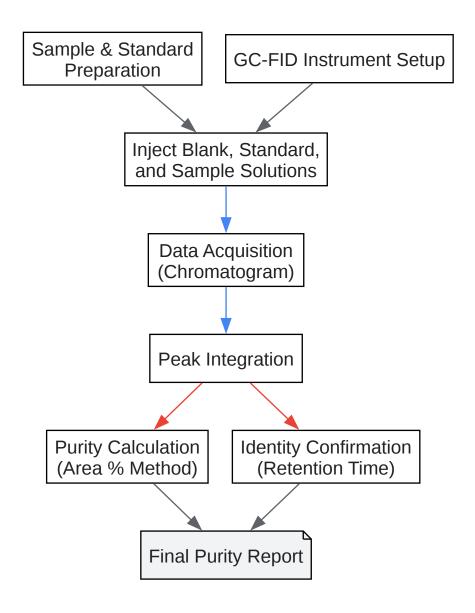












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